![molecular formula C13H11F2NO2S B2467818 3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide CAS No. 1267260-82-1](/img/structure/B2467818.png)
3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a chemical compound that has garnered significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized through a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Corrosion Inhibition
Thiophene derivatives, including our compound of interest, are utilized in industrial chemistry as corrosion inhibitors . These compounds help protect metals from degradation caused by environmental factors, such as moisture and chemical exposure. Their ability to form protective layers on metal surfaces makes them valuable in preventing rust and corrosion.
Organic Semiconductors and Electronics
The thiophene ring system plays a crucial role in the advancement of organic semiconductors . These materials are essential for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The unique electronic properties of thiophene-based molecules make them suitable for constructing efficient and flexible electronic devices.
- Anticancer Properties : Certain thiophene-containing compounds have demonstrated anticancer effects . Although specific studies on our compound are scarce, its structural features suggest potential in this area.
- Anti-Inflammatory and Analgesic Activities : Other thiophene-based drugs exhibit anti-inflammatory and analgesic properties . While more research is needed, our compound could contribute to this field.
- Antimicrobial Effects : Thiophenes have been investigated for their antimicrobial activity . Our compound’s unique structure may offer similar benefits.
Drug Development
Thiophene derivatives serve as building blocks for drug development. For instance:
- Suprofen : This nonsteroidal anti-inflammatory drug contains a 2-substituted thiophene framework .
- Articaine : Used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, articaine features a 2,3,4-trisubstituted thiophene structure .
Excited-State Proton Transfer Mechanisms
The excited-state intramolecular proton transfer (ESIPT) mechanism of 3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide has been systematically investigated . Understanding these mechanisms contributes to our knowledge of photochemical processes.
Material Science and Beyond
The compound’s unique properties make it valuable for material science research. Its applications extend beyond those mentioned above, making it an invaluable tool for researchers.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, indole derivatives, which share some structural similarities, have been found to possess various biological activities .
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biological pathways . For instance, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
3,4-difluoro-N-(2-hydroxy-2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO2S/c14-9-4-3-8(6-10(9)15)13(18)16-7-11(17)12-2-1-5-19-12/h1-6,11,17H,7H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDMYIFSSNMRPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide |
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